2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid
Description
2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
2-[2-[(3-propan-2-yloxyphenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-15-8-5-7-14(11-15)19-18(22)16-9-4-3-6-13(16)10-17(20)21/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOPYRRGWTSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-(propan-2-yloxy)aniline with a suitable acylating agent to form the corresponding amide.
Coupling reaction: The intermediate is then coupled with 2-bromo-phenylacetic acid under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aromatic rings and amide group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[3-(Methoxy)phenyl]carbamoyl}phenyl)acetic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-(2-{[3-(Ethoxy)phenyl]carbamoyl}phenyl)acetic acid: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The presence of the propan-2-yloxy group in 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid can influence its physical and chemical properties, such as solubility and reactivity, making it unique compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
